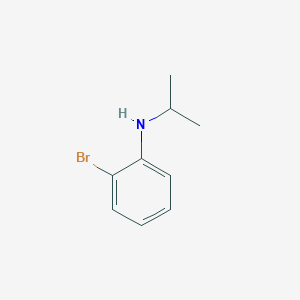

2-bromo-N-(propan-2-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWCQJBMXKXFIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501288983 | |

| Record name | 2-Bromo-N-(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156643-24-2 | |

| Record name | 2-Bromo-N-(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156643-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-bromo-N-(propan-2-yl)aniline from 2-bromoaniline

An In-Depth Technical Guide to the Synthesis of 2-bromo-N-(propan-2-yl)aniline from 2-bromoaniline

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] We will move beyond a simple recitation of steps to deliver a strategic analysis of synthetic pathways, a deep mechanistic understanding, and a robust, field-validated experimental protocol designed for reproducibility and high yield.

Chapter 1: Strategic Analysis of Synthetic Routes

The core transformation—the formation of a secondary amine from a primary aniline and an isopropyl group—can be approached via two primary synthetic strategies: Direct N-Alkylation and Reductive Amination. The selection of the optimal route is critical for ensuring reaction efficiency, minimizing side-product formation, and simplifying downstream purification.

Route A: Direct N-Alkylation via Sₙ2 Reaction

This classical approach involves the direct reaction of 2-bromoaniline with an isopropyl halide, such as 2-bromopropane, in the presence of a base.[3] The mechanism is a standard bimolecular nucleophilic substitution (Sₙ2). While straightforward in principle, this method is fraught with challenges in this specific context. The primary drawback is the high potential for over-alkylation.[4] The product, this compound, is a secondary amine which is often more nucleophilic than the starting primary aniline, leading to a competitive secondary alkylation to form the tertiary amine, 2-bromo-N,N-diisopropylaniline. This results in a product mixture that is difficult to separate, lowering the effective yield of the desired compound.

Route B: Reductive Amination

A more elegant and controlled approach is reductive amination. This one-pot reaction involves the condensation of 2-bromoaniline with acetone to form an intermediate iminium ion, which is then immediately reduced in situ to the target secondary amine.[5][6] This method is highly selective for mono-alkylation because the imine formation step can only occur once on the primary amine.[5] The use of a mild reducing agent that selectively reduces the C=N double bond of the iminium ion over the C=O bond of the acetone starting material is key to the success of this one-pot reaction.[7]

Rationale for Selection

For the synthesis of this compound, Reductive Amination is the unequivocally superior strategy. It offers significantly higher selectivity, avoids common over-alkylation issues, generally proceeds under milder conditions, and results in a cleaner crude product, simplifying purification and maximizing yield.

Caption: Synthetic Route Decision Logic.

Chapter 2: The Reductive Amination Pathway: A Mechanistic Deep Dive

The reductive amination process can be understood as a two-stage sequence occurring in a single reaction vessel.

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amino group of 2-bromoaniline on the carbonyl carbon of acetone. This forms an unstable hemiaminal intermediate. In the presence of a weak acid (which can be generated in situ or added), the hemiaminal readily dehydrates to form a Schiff base (imine), which is protonated to yield a reactive electrophilic iminium ion. The removal of water drives the equilibrium towards the formation of this intermediate.[6]

-

Hydride Reduction: A selective reducing agent, introduced into the same pot, then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This step reduces the C=N double bond to a C-N single bond, yielding the final secondary amine product, this compound.

A preferred reducing agent for this transformation is Sodium Triacetoxyborohydride (NaBH(OAc)₃) . It is particularly well-suited because it is a mild hydride donor, acidic in nature (which can help catalyze imine formation), and is not reactive enough to reduce the acetone starting material, but is sufficiently reactive to reduce the intermediate iminium ion.[5] This selectivity is paramount for a successful one-pot reaction. Its use also avoids the high toxicity associated with alternatives like sodium cyanoborohydride.

Chapter 3: Experimental Protocol: From Reactants to Crude Product

This protocol is designed for a ~10 mmol scale and can be adjusted accordingly. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 2-Bromoaniline | C₆H₆BrN | 172.02 | 10.0 | 1.72 g | Starting Material |

| Acetone | C₃H₆O | 58.08 | 15.0 | 1.1 mL | Isopropyl Source |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 12.0 | 2.54 g | Reducing Agent |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 40 mL | Solvent |

| Saturated NaHCO₃ (aq) | - | - | - | ~30 mL | Quenching/Workup |

| Saturated NaCl (Brine) (aq) | - | - | - | ~20 mL | Workup (Washing) |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~2-3 g | Drying Agent |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromoaniline (1.72 g, 10.0 mmol).

-

Addition of Reactants: Add 1,2-dichloroethane (40 mL) and acetone (1.1 mL, 15.0 mmol). Stir the solution at room temperature until all the 2-bromoaniline has dissolved.

-

Initiation of Reduction: To the stirring solution, add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) portion-wise over 5 minutes. The addition may cause a slight exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the 2-bromoaniline spot has been consumed (typically 3-5 hours).

-

Workup - Quenching: Once the reaction is complete, carefully and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution (~30 mL) to the reaction mixture to quench any unreacted reducing agent and neutralize the acetic acid byproduct. Stir vigorously for 15 minutes until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 20 mL).

-

Workup - Washing & Drying: Combine all organic layers and wash with saturated brine solution (20 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Caption: Experimental Workflow for Synthesis.

Chapter 4: Purification and Characterization

The crude product, while relatively clean from this procedure, requires purification to meet standards for research and development applications.

Purification: Flash Column Chromatography

Flash column chromatography is the most effective method for purifying the target compound.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient system starting with 100% Hexane and gradually increasing to 5% Ethyl Acetate in Hexane is typically effective.

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Dry the adsorbed sample and load it onto the top of the packed column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a pale yellow oil.

-

Analytical Characterization

The identity and purity of the final product must be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.45 (dd, 1H): Aromatic proton ortho to the bromine.

-

δ ~7.15 (dt, 1H): Aromatic proton para to the bromine.

-

δ ~6.70 (dd, 1H): Aromatic proton ortho to the amine.

-

δ ~6.60 (dt, 1H): Aromatic proton meta to the bromine.

-

δ ~4.0 (br s, 1H): N-H proton of the secondary amine.

-

δ ~3.70 (septet, 1H): Isopropyl C-H proton.

-

δ ~1.25 (d, 6H): Isopropyl -CH₃ protons.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~145.0: Aromatic C-N.

-

δ ~133.0, 128.5, 119.0, 115.0: Aromatic C-H.

-

δ ~110.0: Aromatic C-Br.

-

δ ~47.0: Isopropyl C-H.

-

δ ~22.5: Isopropyl -CH₃.

-

-

Infrared (IR) Spectroscopy (thin film, cm⁻¹):

-

~3410 (N-H stretch): Characteristic for a secondary amine.

-

~3060 (Aromatic C-H stretch).

-

~2970, 2870 (Aliphatic C-H stretch).

-

~1600, 1500 (Aromatic C=C stretch).

-

-

Mass Spectrometry (EI-MS):

Caption: Purification and Characterization Logic Flow.

Conclusion

The is most effectively and selectively achieved through a one-pot reductive amination protocol using acetone as the isopropyl source and sodium triacetoxyborohydride as the reducing agent. This guide has detailed the strategic rationale for this choice over direct alkylation, provided a deep mechanistic overview, and presented a robust, step-by-step experimental and purification procedure. The comprehensive characterization data provided serves as a benchmark for researchers to validate the successful synthesis of this important chemical building block.

References

-

PrepChem. (n.d.). Synthesis of 2-bromo-6-isopropylaniline. Retrieved from PrepChem.com website: [Link]

-

Neliti. (2022, June 27). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-isopropylaniline. Retrieved from [Link]

-

Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Bromo-4-isopropylaniline. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026, January 2). Reductive Amination. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-N,N-bis(2-methylprop-2-enyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromoaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

- Google Patents. (n.d.). RU2109729C1 - Method of simultaneous synthesis of ortho- and para-bromoanilines.

-

Organic Syntheses Procedure. (n.d.). benzoxazoles. Retrieved from [Link]

-

ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

-

PMC - NIH. (2016, October 6). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Retrieved from [Link]

Sources

- 1. Buy this compound | 156643-24-2 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. PubChemLite - 156643-24-2 (C9H12BrN) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the N-Alkylation of 2-Bromoaniline with Isopropyl Bromide: Mechanism, Protocol, and Side Reaction Control

Abstract

The N-alkylation of anilines is a foundational transformation in organic synthesis, critical for the development of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides an in-depth analysis of a specific, and deceptively challenging, example: the reaction of 2-bromoaniline with isopropyl bromide. We delve into the core mechanistic principles, navigating the complexities introduced by steric hindrance from both the ortho-substituted nucleophile and the secondary alkyl halide. This document elucidates the predominant S(_N)2 pathway, outlines strategies to mitigate common side reactions such as over-alkylation and an unexpected acid-catalyzed rearrangement, and presents a robust, field-proven experimental protocol. This guide is intended for researchers, chemists, and drug development professionals seeking to master this transformation and apply its principles to related synthetic challenges.

Part 1: Mechanistic Deep Dive: A Case of Steric Conflict

The reaction between 2-bromoaniline and isopropyl bromide to form N-isopropyl-2-bromoaniline is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction. However, the structural features of both reactants introduce significant kinetic barriers that must be understood and overcome.

The S(_N)2 Pathway and its Impediments

The S(_N)2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at a 180° angle relative to the leaving group.[1][2] This "backside attack" leads to an inversion of stereochemistry at the carbon center. In this specific case, the lone pair of electrons on the nitrogen of 2-bromoaniline acts as the nucleophile, attacking the secondary carbon of isopropyl bromide and displacing the bromide ion.

However, the rate of S(_N)2 reactions is exquisitely sensitive to steric hindrance.[3][4][5]

-

The Electrophile: Isopropyl bromide is a secondary alkyl halide. The presence of two methyl groups adjacent to the reaction center partially shields the electrophilic carbon, making the backside attack by the nucleophile more difficult than for a primary halide.[1]

-

The Nucleophile: The bromine atom on the ortho position of the aniline ring creates a significant steric shield around the nucleophilic nitrogen atom.[6] This bulkiness hinders the amine's ability to approach and attack the electrophile.

This dual steric challenge from both reaction partners means that the reaction is inherently slow and often requires elevated temperatures to proceed at a practical rate.[7]

The Indispensable Role of a Base

As the reaction proceeds, a molecule of hydrogen bromide (HBr) is formed as a byproduct for every molecule of product generated. In the absence of a base, this HBr will readily protonate the most basic species in the mixture: the starting 2-bromoaniline. This protonation forms the anilinium salt, which deactivates the nitrogen nucleophile and effectively quenches the reaction.

Therefore, the inclusion of a non-nucleophilic base is critical. Its role is to scavenge the HBr as it is formed, preventing the deactivation of the starting material. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[8][9]

Diagram: The S(_N)2 Transition State

The following diagram illustrates the sterically hindered, pentacoordinate transition state of the reaction.

Caption: The S(_N)2 mechanism for the N-alkylation of 2-bromoaniline.

Part 2: Navigating a Landscape of Competing Reactions

A successful synthesis requires not only driving the desired reaction forward but also suppressing unwanted side reactions. For this transformation, two major competing pathways must be actively managed.

Over-Alkylation: The Product is a Better Nucleophile

The most common side reaction is the further alkylation of the desired secondary amine product, N-isopropyl-2-bromoaniline, to form the tertiary amine, N,N-diisopropyl-2-bromoaniline.[10][11] This occurs because the electron-donating nature of the newly added isopropyl group increases the electron density on the nitrogen, making the secondary amine product more nucleophilic than the primary amine starting material.[11]

Mitigation Strategies:

-

Control Stoichiometry: Using a large excess of 2-bromoaniline relative to isopropyl bromide can statistically favor the mono-alkylation product.[10]

-

Controlled Addition: Slowly adding the alkylating agent to the reaction mixture can help maintain a low concentration of it, reducing the likelihood of a second alkylation event.

Halogen Rearrangement: An Unexpected Pitfall

Under acidic conditions, haloanilines can undergo rearrangement. It has been documented that the alkylation of 2-bromoaniline can lead to the formation of the thermodynamically more stable N,N-dibenzyl-4-bromoaniline.[12] This rearrangement is catalyzed by the HBr byproduct. The proposed mechanism involves protonation of the aromatic ring, followed by migration of the bromine atom.

Mitigation Strategy:

-

Effective Base: The most effective way to prevent this is the efficient neutralization of HBr as it forms. Using a solid, heterogeneous base like potassium carbonate ensures that the local concentration of acid remains low, completely suppressing this rearrangement pathway.[12]

Data Presentation: Side Reaction Management

| Side Reaction | Cause | Primary Mitigation Strategy | Secondary Strategy |

| Di-isopropylation | The secondary amine product is more nucleophilic than the starting primary amine.[10][11] | Use a molar excess (2-3 equivalents) of 2-bromoaniline. | Slow addition of isopropyl bromide. |

| E2 Elimination | Isopropyl bromide is a secondary halide; aniline can act as a base. | Maintain the lowest effective reaction temperature. | Choose a solvent that favors substitution over elimination (e.g., DMF, DMSO). |

| Bromine Migration | HBr byproduct catalyzes the rearrangement of the 2-bromo isomer to the 4-bromo isomer.[12] | Use an effective base (e.g., K₂CO₃) to neutralize HBr immediately upon formation. | Ensure anhydrous conditions, as water can facilitate proton transfer. |

Part 3: A Validated Experimental Protocol

This protocol provides a reliable method for the synthesis of N-isopropyl-2-bromoaniline, incorporating the principles discussed above.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Molar Eq. |

| 2-Bromoaniline | C₆H₆BrN | 172.02 | 3.44 g | 2.0 |

| Isopropyl Bromide | C₃H₇Br | 122.99 | 1.23 g (0.86 mL) | 1.0 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.76 g | 2.0 |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 20 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Hexanes | - | - | As needed | - |

| Brine | - | - | As needed | - |

Safety Precaution: 2-Bromoaniline is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE) in a chemical fume hood. Isopropyl bromide is a volatile lachrymator.

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoaniline (3.44 g, 20.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reagent Addition: Add isopropyl bromide (0.86 mL, 10.0 mmol) to the stirred suspension.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C using an oil bath.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The starting aniline is the limiting reagent for visualization purposes, and the product should have a higher R(_f) value. The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of water and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil will contain the desired product and excess 2-bromoaniline. Purify the residue using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate) to isolate the pure N-isopropyl-2-bromoaniline.

Diagram: Experimental Workflow

Caption: A generalized workflow for the synthesis and purification.

Part 4: Product Characterization

The final isolated product is N-isopropyl-2-bromoaniline.

| Property | Value | Source |

| CAS Number | 156643-24-2 | [13][14] |

| Chemical Formula | C₉H₁₂BrN | [13] |

| Molecular Weight | 214.11 g/mol | [13] |

| IUPAC Name | 2-bromo-N-isopropylaniline | [13] |

| Appearance | Expected to be a liquid or low-melting solid | - |

Expected Spectroscopic Signatures:

-

¹H NMR: Expect a doublet for the six methyl protons and a septet for the isopropyl CH proton. The aromatic protons will appear as complex multiplets. A broad singlet corresponding to the N-H proton will also be present.

-

¹³C NMR: Signals corresponding to the two distinct carbons of the isopropyl group and the six unique aromatic carbons are expected.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a roughly 1:1 ratio, which is indicative of the presence of one bromine atom.

References

- BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline. BenchChem Application Notes. [https://vertexaisearch.cloud.google.

- BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. BenchChem Application Notes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu6O4-zkFP8QmKfT5T-OReh13ofDk3SUG3rWZfjLNGPOkaQ2R6-eSoK5AaTfiJu-cnupQ0KmTnQXvMYJ722Ty9KNY-8ULOT6I5Zu7O7E1piL-kyo7uhPMtL_kbO77ocBpVVZy0kFmxqPsSej7p7eT9R1JH7bW-pxvG8fOu5Qm_b2eX7ROUjG0fnl3AXpZOL_KfJuUmJMolvH5hHhE9bp0VI2tGyg1wgNyMrcBPnF-fiQ==]

- Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. Trade Science Inc. Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlwHN9mVmgUglBd7hxgkqdclT0oGJxpOzZwr_AJrMlGEEPMt6EkFSpgQhf2x56nNk83PVT_z8Ol3SwhGAJ86feXhqfPIDfRC0w6TEXHkWcf046mZHuLUpmHd08kLEFNTsEiyYkKxD28TskBqHTQZngEcRGrnETB1jX2MjccSUuBFHsy8Ogh60fEFCvZW2Id3N671twVvprfDVPBunFL-PvYLpyfeyYCsI9D4dlstHoFa81B9LCO5V6imwGKfktdgelBg==]

- Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCGatA2i-hd23dx9SZE0MAXhJ7YT0mMD5RxUn6OyyA9p9zE42xG2Hs6NLFxUlmgTEpN0WZHCyeyyETExnC7YdvoGFOw7Di6kBZei7DRf79Ur-xhaAMJq9NC8NthsgPvKInxd9MvQkjb9YYNwE=]

- BenchChem. (2025). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. BenchChem Application Notes. [https://vertexaisearch.cloud.google.

- Brainly. (2023). What is the effect of steric hindrance on SN1 and SN2 reactions? Brainly.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMMp4FDYbltXXpnyqcQNFXHMLtcW4z6njc9l3q7IE3t_pUN35Ie2EN71ZP3A3ReBRyJxcH_MiihfhiKKBTx6PhtnPVO1OZ3_EFkge4FYc4as9g31opEKJYwyZgzX5ygg==]

- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCL2lcrHmbiyUjPZN7atxXiMrdZiX1zku8mRuFMCJjoYSi0bZe0sNztWe9PksuKH-ibsqCxuGjPrlNw1-1E2Q1PQljWdosY0x2465CjR9BGLwYw_lOt5EKHuCYuuPbm1_YYdDgE7U5iHvSN2RaC4oOfGOPzgYZ8q5Bg8lfn1MZ1TgrLA==]

- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols. BenchChem Application Notes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0t8zu-s9HvO0G4NCn5fKvfz3JBPHH6qtlutVygDjY1fiwLdm7QHpNv_--I1OzJQt7yTP_42uYABJ5Biwe9N_2Nc7hPI488SMZBE0VJQNpuTPaJ5HdzNN1wZ96s-xSAkebwOOCjPNysUjKaTmaFYWnWDrlRy9tPdy9D15rqQFr_1w0DlHoYoSu7wbxSH1X8uIJEdZvnSdH5K-Z8q_82KbqOp3G5va5VMmu8Rl_v_g-SDo=]

- Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjGt22ChSMi0OkBRZ-ep7HgGrN2UUA29qv7Hmn0kKK9kEkdzn_wDUADD-nUyKMjEx499nSnTHOxC8p9ptsc1MN-Mx9BJdkjIdP_qQlkdvcs7iyDNBz4aGBcrqaaj-hWKHV6QYO9Q==]

- S. Jayanthi, et al. (2014). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica.

- Chen, Y., et al. (2017). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKhVMPaKs3-utm9cTyOCxZcvOblgRiEL15Ai1stcV9UuEc0b6M2flCUg4ybg9ykBjOJ2EDkF7LaIsOcrpslludEdj0LCUpLTeb0vMXffincRnU6hsVmyJpxwloe440JLTbp-3wy4BnkU-uJQ==]

- Smith, A. M., et al. (2017). Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_Stpjc4XBxiWEvQ_Zx0moH8VEMGPw3TEDp-JLqVOSGt-mHWxbbmzQ3Q_bLQAvnJlxTqCeLQMHnSWhuZS-qar-gskP1pspA8YU8F4bO553bzES5ErmmIBW4FOVZnHf8Lzoi8ARxkxgcONVjQ==]

- AChemBlock. (n.d.). N-Isopropyl-2-bromoaniline 95%. AChemBlock. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7HUidHMdLYMAoGQo2ucmKY6-zSgVpS1V-z8TjkXSJ1etfLDOoHYQZGWTFnTNgqp8m7QIN1ieQnUuBwHbdTOZ7TWCgmjRboFLO8q2WIRCWyDd5suZlQeUTVKoRA1XYb6DW1Qx_VdDf38AGR-Bap5LzxmvJhq_UvWSaRYM=]

- Chem Help ASAP. (2021). SN2 reaction of an aniline on an alkyl halide - laboratory experiment. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4x7rBn8_MykhR6ZdkwL41IhqfBVerU60ULRcdsYe_bqn0IddoTJ_wrIqeVelMiZVE-lU11j14xmYTgDHpdtFM96UB1kQTIiEpqABYkUgUWr7COgVH5Iq9TnlObwqEU0qHTCtjLzA==]

- ChemicalBook. (2025). N-Isopropyl-2-broMoaniline. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnfW8QOWvRk9I5ZejIyhPFKVTsCmUKWJN1jzOIPU_6LABwnqVaZGhZ1lOCoHEchkveTGxz4hq26wBSu47FgIMgsLVPtEMZ-yocRdsmeaVinvFo2EoHUDyTDAsljBgyHoc9ojDTrpxSxABtgCdC9lRX_3mpXjlvwV7TY05vIxn9lg==]

- Quora. (2018). Which is more suitable for an SN2 reaction, 2-bromobutane or isopropyl bromide? Quora. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuPNjytTFfx_2FqyF3PAo5tQHpnMaDhcovZ3M_eurwY0JfBKBzYjNuf6MNVU-Zu03uMzkO-04zZs_l50_lSo-ZwR7DywIu760sVLYujnrnqVF9NSs9yKPEKJdssGUrRv4HWsWV-drXsM_g3tBSb2NDTaSqig20xaEcbvC2e4sEL1XnPbnANrerdQWjSJDthaaM98MSEzMArXiyV-QT]

- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. BenchChem Application Notes. [https://vertexaisearch.cloud.google.

- Brem Method. (2024). MCAT Organic Chemistry: Understanding Sn1 & Sn2 Reactions. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-7-xKUswDwJ3_yyNG67RpMLCi_MlR-MaKqlBf54x5VwH3KI8cZF93smcnJxPHmaEHM-v-T4jnPC5wxQg4mYw6kuAKIXliRcNSRM0c5QoU6V4tYgyD_bO277CSLoX4FTkmn5CNTQ==]

Sources

- 1. quora.com [quora.com]

- 2. m.youtube.com [m.youtube.com]

- 3. brainly.com [brainly.com]

- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tsijournals.com [tsijournals.com]

- 12. Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Isopropyl-2-bromoaniline 95% | CAS: 156643-24-2 | AChemBlock [achemblock.com]

- 14. N-Isopropyl-2-broMoaniline | 156643-24-2 [chemicalbook.com]

A Technical Guide to the Regioselective Direct Bromination of N-Isopropylaniline

Abstract

The introduction of a bromine atom onto an aromatic scaffold is a cornerstone transformation in organic synthesis, providing a versatile handle for further functionalization, particularly in the development of pharmaceutical intermediates and advanced materials.[1] N-isopropylaniline, an activated amine, presents a unique challenge for direct bromination. The potent activating nature of the secondary amino group can lead to uncontrolled reactions, including polysubstitution and the formation of undesired isomers.[2][3] This guide provides an in-depth analysis of the synthetic strategy for achieving highly regioselective para-monobromination of N-isopropylaniline. We will dissect the underlying mechanistic principles, present a field-proven experimental protocol, and discuss the critical parameters that ensure a high-yield, self-validating, and reproducible synthesis of 4-bromo-N-isopropylaniline.

Mechanistic Rationale and Strategic Considerations

The direct bromination of N-isopropylaniline is an electrophilic aromatic substitution (EAS) reaction. The core challenge lies in tempering the high reactivity of the substrate to favor monosubstitution at the desired position.

Directing Effects and Substrate Reactivity

The N-isopropylamino group is a powerful activating group, meaning it donates electron density into the benzene ring, making the ring highly nucleophilic and thus extremely reactive towards electrophiles like bromine.[2] This activation is primarily due to the resonance effect, where the nitrogen lone pair delocalizes into the π-system of the ring. This electron density preferentially accumulates at the ortho and para positions, making the amino group a strong ortho, para-director.[3]

However, this high degree of activation is a double-edged sword. When using a potent brominating agent like elemental bromine (Br₂) in a polar solvent, the reaction can proceed uncontrollably to yield 2,4,6-tribromoaniline derivatives.[4] Therefore, the primary strategic imperative is to moderate this reactivity.

The Case for Direct Bromination and Regioselectivity

While a classic approach involves protecting the amine as an acetanilide to moderate its activating effect, this adds two steps to the synthetic sequence (protection and deprotection).[5][6] A successful direct bromination protocol is more efficient and atom-economical.

Achieving para-selectivity in the direct bromination of N-isopropylaniline is governed by sterics. The bulky isopropyl group on the nitrogen atom sterically hinders the ortho positions. Consequently, the bromine electrophile will preferentially attack the less hindered and electronically rich para position. This inherent steric bias is the key to achieving high regioselectivity.

Selection of Brominating Agent and Solvent

The choice of reagents is critical for controlling the reaction.

-

Brominating Agent : While molecular bromine (Br₂) is the classic reagent, its high reactivity can be difficult to control.[7] N-Bromosuccinimide (NBS) is a superior alternative for this substrate. NBS is a solid, making it safer and easier to handle than liquid bromine.[8] Crucially, it serves as a source of electrophilic bromine, and its reaction with trace amounts of HBr generated in situ maintains a low, steady concentration of Br₂, which helps to prevent over-bromination.[9]

-

Solvent : The solvent choice can significantly influence regioselectivity. For the selective para-bromination of alkyl-substituted anilines, inert solvents such as halogenated hydrocarbons (e.g., dichloromethane) or alkyl nitriles (e.g., acetonitrile) have been shown to be highly effective.[10] Acetonitrile is an excellent choice as it is a polar aprotic solvent that can facilitate the reaction while minimizing side reactions often seen in protic solvents.

The overall synthetic transformation is illustrated below.

Diagram 1: Synthetic Route for Direct para-Bromination.

Experimental Protocol: Direct para-Bromination

This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly temperature control, is crucial for success.

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. N-Bromosuccinimide is a lachrymator and irritant. Acetonitrile is flammable and toxic. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Equiv. | Amount (Example Scale) | Role |

| N-Isopropylaniline | 135.21 | 1.0 | 1.35 g (10.0 mmol) | Substrate |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 1.87 g (10.5 mmol) | Brominating Agent |

| Acetonitrile (CH₃CN) | 41.05 | - | 50 mL | Solvent |

| Saturated NaHCO₃ (aq) | - | - | 30 mL | Quenching Agent |

| Saturated Na₂S₂O₃ (aq) | - | - | 20 mL | Bromine Scavenger |

| Brine | - | - | 20 mL | Aqueous Wash |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Drying Agent |

| Dichloromethane (DCM) | 84.93 | - | ~50 mL | Extraction Solvent |

| Ethanol/Water | - | - | - | Recrystallization Solvent |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-isopropylaniline (1.35 g, 10.0 mmol). Dissolve the substrate in acetonitrile (50 mL).

-

Temperature Control: Cool the flask in an ice-water bath to 0 °C. Stir the solution for 10-15 minutes to ensure thermal equilibrium.

-

Reagent Addition: Add N-Bromosuccinimide (1.87 g, 10.5 mmol) to the cooled solution in small portions over 15-20 minutes.

-

Causality Insight: Portion-wise addition of NBS is critical to maintain the low reaction temperature and control the rate of reaction, preventing a sudden exotherm that could lead to side product formation.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 1-2 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase, visualizing with a UV lamp. The consumption of the starting material and the appearance of a new, less polar spot indicates product formation.

-

Workup - Quenching and Extraction:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL) to neutralize any generated HBr.

-

Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (20 mL) to quench any unreacted bromine/NBS, indicated by the disappearance of any yellow/orange color.

-

Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

-

Drying and Solvent Removal: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

-

Purification: The resulting crude solid or oil should be purified by recrystallization.[11][12] A mixture of ethanol and water is a suitable solvent system. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals of 4-bromo-N-isopropylaniline by vacuum filtration, washing with a small amount of cold ethanol/water. Dry the product under vacuum.

-

Characterization: The identity and purity of the final product should be confirmed by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR). The expected product, 4-bromo-N-isopropylaniline, has a molecular weight of 214.1 g/mol .[13]

Diagram 2: Experimental Workflow for Synthesis.

Potential Side Reactions and Troubleshooting

-

Over-bromination: If the reaction temperature is not controlled or if excess brominating agent is used, the formation of 2,4-dibromo-N-isopropylaniline is possible. Ensure slow, portion-wise addition of NBS at 0 °C.

-

Ortho-Isomer Formation: While sterically disfavored, a small amount of the ortho-brominated isomer may form. Purification by recrystallization is typically sufficient to remove this minor impurity, as the difference in symmetry between the para and ortho isomers often leads to significant differences in crystal lattice energy and solubility.

-

No Reaction: Ensure the N-isopropylaniline is pure and the NBS is of good quality. Old NBS can hydrolyze and lose its activity.

Conclusion

The direct para-bromination of N-isopropylaniline is a highly achievable transformation that hinges on the careful control of reaction conditions to temper the inherent reactivity of the activated aromatic ring. By leveraging the steric influence of the isopropyl group and employing a mild brominating agent like N-Bromosuccinimide in an appropriate aprotic solvent, this synthetic route offers an efficient and regioselective pathway to 4-bromo-N-isopropylaniline. This guide provides a robust framework for researchers and drug development professionals to successfully implement this valuable synthetic operation.

References

-

Scribd. Bromination of Aniline. Available at: [Link]

-

Molecule Origin. Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Available at: [Link]

-

Biswas, R., & Mukherjee, A. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Journal of Chemical Education, 94(8), 1103-1106. Available at: [Link]

-

ResearchGate. A Practical Procedure for Regioselective Bromination of Anilines. Available at: [Link]

-

Royal Society of Chemistry. (2016). Preparation of p-Bromoaniline. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

-

Liskon Biological. (2024). The synthesis of p-bromoaniline using aniline as the starting material. Available at: [Link]

-

ACS Publications. Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guides: Bromination. Available at: [Link]

-

Oakwood Chemical. 4-Bromo-N-isopropylaniline, min 96%. Available at: [Link]

-

ResearchGate. Preparation of p-Bromoaniline. Available at: [Link]

-

TopSCHOLAR, Western Kentucky University. An Expedited, Regiospecific para-Bromination of Activated Aryls. Available at: [Link]

-

Common Organic Chemistry. Bromination - Common Conditions. Available at: [Link]

-

Khan Academy. Bromination of Aniline. Available at: [Link]

- Google Patents. CN102993022A - Preparation method of bromoaniline.

-

Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. Available at: [Link]

-

TopSCHOLAR, Western Kentucky University. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available at: [Link]

-

PubChemLite. 4-bromo-n-isopropylaniline (C9H12BrN). Available at: [Link]

-

PubChem. 4-Bromo-2-(propan-2-yl)aniline. Available at: [Link]

-

YouTube. (2024). 4 bromoaniline : Organic Synthesis. Available at: [Link]

-

YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available at: [Link]

-

Master Organic Chemistry. (2013). Allylic Bromination and Benzylic Bromination: What Is It, And How Does It Work?. Available at: [Link]

-

PubChem. N-Isopropylaniline. Available at: [Link]

- Google Patents. US4925984A - Para-bromination of ortho-alkyl anilines.

-

Semantic Scholar. NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. Available at: [Link]

-

PubChem. 2-Bromo-4-isopropylaniline. Available at: [Link]

Sources

- 1. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. Khan Academy [khanacademy.org]

- 4. scribd.com [scribd.com]

- 5. books.rsc.org [books.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. US4925984A - Para-bromination of ortho-alkyl anilines - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. The synthesis of p-bromoaniline using aniline as the starting material. - LISKON [liskonchem.com]

- 13. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 2-bromo-N-(propan-2-yl)aniline

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in 2-bromo-N-(propan-2-yl)aniline, a versatile building block in modern organic synthesis.[1][2] The strategic positioning of the bromo, amino, and isopropyl substituents imparts a unique electronic and steric profile, governing its participation in a range of chemical transformations. This document explores the fundamental principles dictating its reactivity, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for the effective utilization of this scaffold in the synthesis of complex molecules and active pharmaceutical ingredients.[3][4]

Introduction: The Molecular Architecture and Synthetic Utility of this compound

This compound, also known as N-isopropyl-2-bromoaniline, is an aniline derivative characterized by a bromine atom at the ortho position to the amino group and an isopropyl substituent on the nitrogen atom.[1] Its molecular formula is C₉H₁₂BrN, and it has a molecular weight of 214.1 g/mol .[1][2] This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of a variety of organic compounds, particularly in the fields of medicinal chemistry and materials science.[5][6] The reactivity of the C-Br bond is the cornerstone of its synthetic utility, allowing for the introduction of diverse functionalities through various bond-forming reactions.

The interplay of electronic and steric effects within the molecule is crucial to understanding its reactivity. The amino group (-NH) is a powerful activating group, donating electron density to the aromatic ring through resonance, while the bulky isopropyl group introduces significant steric hindrance around the nitrogen and the ortho-position.[7][8][9] The bromine atom, being electronegative, acts as a deactivating group through induction but can participate as a leaving group in several key reactions. This guide will dissect these competing influences to provide a predictive framework for its chemical behavior.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reductive amination of 2-bromoaniline with acetone, followed by reduction of the resulting imine. This method provides an efficient route to the target molecule.

Experimental Protocol: Synthesis via Reductive Amination

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromoaniline (1.0 equiv) and acetone (1.5 equiv) in a suitable solvent such as methanol or ethanol.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.2 equiv), portion-wise.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the excess reducing agent by the slow addition of water. Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.[5] The reactivity of the C-Br bond allows for its participation in a variety of coupling reactions, including the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds via the coupling of amines with aryl halides.[10][11] This reaction is instrumental in the synthesis of a wide array of arylamines, which are prevalent in pharmaceuticals and natural products.[12]

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the choice of catalyst system, which includes the palladium precursor, ligand, and base.[6][13] Sterically hindered and electron-rich phosphine ligands are often preferred as they facilitate both the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination of the product.[6]

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

-

Reaction Setup: In a glovebox, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv) in a dry Schlenk tube.

-

Solvent Addition: Add a degassed solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Seal the tube and heat the mixture to the specified temperature (typically 80-110 °C) with stirring for the indicated time (usually 12-24 hours).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85-95 |

| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 110 | 80-90 |

| PdCl₂(dppf) | K₃PO₄ | THF | 80 | 75-85 |

| Table 1: Representative conditions for Buchwald-Hartwig amination of this compound. |

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron species with an organohalide to form a carbon-carbon bond.[14][15] This reaction is widely used in the synthesis of biaryls, styrenes, and polyolefins.[14] For this compound, the Suzuki coupling allows for the introduction of various aryl or vinyl substituents at the 2-position.

The mechanism of the Suzuki reaction involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[15][16]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water or dioxane/water).

-

Reaction Conditions: Stir the reaction mixture vigorously at an elevated temperature (e.g., 80-100 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product using flash column chromatography.

| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 80-95 |

| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 85-98 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 80 | 82-96 |

| Table 2: Representative conditions for Suzuki-Miyaura coupling of this compound. |

Nucleophilic Aromatic Substitution (SNA r): Reactivity and Limitations

Nucleophilic aromatic substitution (SNA r) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[17] For SNA r to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.[17][18]

In the case of this compound, the amino group is electron-donating, which deactivates the ring towards nucleophilic attack. Consequently, the bromine atom in this molecule is generally unreactive towards traditional SNA r reactions under standard conditions. The electron-donating nature of the amino group and the alkyl group destabilizes the negatively charged Meisenheimer complex intermediate that would form upon nucleophilic attack.[7]

Caption: The destabilized Meisenheimer complex in the proposed SNAr of this compound.

Forcing conditions, such as high temperatures and the use of very strong nucleophiles, might lead to some substitution, but these reactions are often low-yielding and lack selectivity. Therefore, for the functionalization of the 2-position, palladium-catalyzed cross-coupling reactions are the methods of choice.

Steric and Electronic Effects on Reactivity

The reactivity of the bromine atom in this compound is a direct consequence of the interplay between steric and electronic effects.[8]

-

Electronic Effects: The amino group (-NH) is a strong electron-donating group due to the lone pair on the nitrogen atom, which can be delocalized into the aromatic ring. This increases the electron density of the ring, making it more susceptible to electrophilic attack but less so to nucleophilic attack. This electronic donation also influences the oxidative addition step in palladium-catalyzed reactions.

-

Steric Effects: The bulky isopropyl group on the nitrogen atom provides significant steric hindrance around the ortho-position.[8][19] This steric bulk can influence the approach of reagents and catalysts to the bromine atom and the amino group. In palladium-catalyzed reactions, the steric hindrance can affect the coordination of the catalyst and the rate of the reaction. However, the use of bulky phosphine ligands can often overcome these steric challenges.[6]

Sources

- 1. Buy this compound | 156643-24-2 [smolecule.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. media.neliti.com [media.neliti.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. differencebetween.com [differencebetween.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biological Activities of Substituted N-Alkylanilines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted N-alkylanilines are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Characterized by an aniline core with alkyl groups on the nitrogen atom and various substituents on the aromatic ring, these molecules serve as crucial pharmacophores in a multitude of biologically active agents.[1] The structural diversity achievable through modification of the N-alkyl chain and the aromatic substitution pattern allows for the fine-tuning of their pharmacological profiles. This guide provides a comprehensive technical overview of the primary biological activities associated with substituted N-alkylanilines, including their anticancer, antimicrobial, and antioxidant properties. We delve into the underlying mechanisms of action, explore structure-activity relationships (SAR), present detailed experimental protocols for activity assessment, and summarize key quantitative data. This document is intended to be a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics based on the N-alkylaniline scaffold.

Introduction to N-Alkylanilines

Chemical Structure and Properties

N-alkylanilines are derivatives of aniline where one or both hydrogen atoms of the amino group are replaced by alkyl substituents. The general structure consists of a phenyl ring attached to a nitrogen atom, which is, in turn, bonded to at least one alkyl group. Further "substitution" refers to the presence of other functional groups at various positions on the phenyl ring.

The physicochemical properties of these compounds, such as lipophilicity, electronic effects, and steric hindrance, are dictated by the nature and position of these substituents. These properties are critical in determining the molecule's interaction with biological targets, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its biological activity.

Importance in Medicinal Chemistry

The N-alkylaniline moiety is a privileged scaffold in drug discovery due to its ability to participate in various non-covalent interactions with biological macromolecules like proteins and enzymes.[2] Nitrogen atoms, in particular, can act as hydrogen bond acceptors or donors, contributing to the binding affinity of the molecule to its target.[3] The aromatic ring can engage in π-π stacking and hydrophobic interactions. The versatility in synthesizing a vast library of derivatives makes this class of compounds an attractive starting point for developing new therapeutic agents.[1][4]

Overview of Biological Activities

Substituted N-alkylanilines exhibit a broad spectrum of biological activities.[1] The most prominently reported activities, which will be the focus of this guide, include:

-

Anticancer Activity: Cytotoxic effects against various cancer cell lines through mechanisms such as inhibition of receptor tyrosine kinases and induction of apoptosis.[5][6][7][8]

-

Antimicrobial Activity: Efficacy against a range of pathogenic bacteria and fungi, including drug-resistant strains.[1][9][10]

-

Antioxidant Activity: The ability to scavenge free radicals and mitigate oxidative stress, which is implicated in numerous diseases.[11][12][13]

Anticancer Activity of Substituted N-Alkylanilines

A significant area of research has focused on the development of N-alkylaniline derivatives as potent anticancer agents.[5][8][14] Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer cells.

Mechanisms of Action

-

Enzyme Inhibition: A prominent mechanism is the inhibition of protein kinases, particularly epidermal growth factor receptor (EGFR) tyrosine kinase.[6][8] Many 4-anilinoquinazoline derivatives, which feature an N-alkylaniline substructure, act as ATP-competitive inhibitors, blocking the downstream signaling pathways that promote cell proliferation and survival.[6][8]

-

Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be triggered through various pathways, including the activation of caspases, which are key executioner enzymes in the apoptotic cascade.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G0/G1 or G2/M phases, preventing cancer cells from dividing and proliferating.[7]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of N-alkylanilines is highly dependent on their substitution pattern. For instance, in the 4-anilinoquinazoline series, the nature of the substituent at the 6-position of the quinazoline ring and on the aniline moiety significantly influences EGFR inhibitory activity. Small, flexible alkynyl groups at the C-6 position have been shown to enhance potency.[6]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-morpholino-4-anilinoquinolines | HepG2 (Liver) | 8.50 - 12.76 | [7] |

| 6-alkynyl-4-anilinoquinazolines | EGFR Kinase | 0.014 | [6] |

| Harmaline N-9 derivatives | HCT116 (Colon) | 3.84 ± 0.11 | [15] |

| Harmaline N-9 derivatives | MGC803 (Gastric) | 5.26 ± 0.46 | [15] |

| Benzothiazole Aniline Pt(II) Complexes | HeLa (Cervical) | Varies | [14] |

Note: Lower IC50 values indicate higher cytotoxic potency.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test N-alkylaniline derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.[14]

Visualization: Generalized Anticancer Screening Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

Aniline derivatives, structurally similar to phenols, have demonstrated significant antioxidant and radical-scavenging capabilities. [11][16]This activity is crucial for combating oxidative stress, a pathological condition linked to cancer, neurodegenerative disorders, and cardiovascular diseases.

Mechanisms of Radical Scavenging

The antioxidant activity of N-alkylanilines is primarily attributed to the ability of the amino group (-NH) to donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize free radicals. [11]The stability of the resulting anilinyl radical is enhanced by the delocalization of the unpaired electron across the aromatic ring. [11]

Structure-Activity Relationship (SAR) Insights

-

Electron-Donating Groups (EDGs): The presence of EDGs (e.g., -OH, -NH2) on the aromatic ring generally increases antioxidant activity. These groups can lower the N-H bond dissociation energy (BDE) and the ionization potential (IP), making it easier to donate a hydrogen atom or an electron. [13]* Position of Substituents: The position of substituents plays a key role. Ortho and para substitutions are often more effective at stabilizing the resulting radical through resonance, leading to higher antioxidant activity compared to meta substitution. [13]

Data Presentation: Radical Scavenging Activity

Antioxidant activity is often expressed as EC50 (Efficient Concentration), the concentration required to scavenge 50% of the radicals in the assay.

| Compound Series | Assay | Key Finding | Reference |

| Substituted Anilines | H2O2 Scavenging | Anilines were more active than corresponding phenols. | [13] |

| Substituted Anilines | DPPH Scavenging | Activity depends on the ease of electron abstraction (lower IP). | [13][17] |

| Bis-Aniline Diselenides | GPx Mimicry | Showed better antioxidant activity than ebselen. | [12] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple method for evaluating antioxidant capacity.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a solution of DPPH in the same solvent (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

EC50 Determination: Plot the percentage of scavenging activity against the compound concentration to determine the EC50 value.

Toxicology and Safety Considerations

While the N-alkylaniline scaffold is a valuable starting point for drug discovery, it is not without its challenges. The aniline motif itself is considered a "structural alert" in medicinal chemistry due to its potential for metabolic activation into toxic species. [2][18]

-

Metabolic Activation: The cytochrome P450 (CYP450) enzyme system in the liver can oxidize anilines to form reactive metabolites, such as N-hydroxyanilines and quinone-imines. [18][19][20]These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity, immunotoxicity, and carcinogenicity. [18][19][20]* Observed Toxicities: Studies on compounds like N,N-dimethylaniline have shown toxic effects in animal models, including splenomegaly (enlarged spleen), hemosiderin deposition (iron overload), and bone marrow hyperplasia. [21][22]Prenatal exposure to some N-alkylanilines has also demonstrated maternal and embryotoxic effects in rats. [23] Causality in Drug Design: The potential for metabolic toxicity is a critical consideration. Medicinal chemists often employ strategies to mitigate this risk, such as introducing electron-withdrawing groups to decrease the susceptibility of the aniline nitrogen to oxidation or replacing the aniline ring with a bioisostere that is less prone to metabolic activation. [18][24]Early assessment of metabolic stability and potential for reactive metabolite formation is a self-validating system within the drug discovery process, ensuring that only compounds with an acceptable safety profile advance to further development.

Future Perspectives and Conclusion

Substituted N-alkylanilines remain a highly promising and versatile class of compounds for the development of new therapeutic agents. [1]The extensive research into their anticancer, antimicrobial, and antioxidant activities has provided a solid foundation for further exploration.

Future research will likely focus on:

-

Rational Design: Utilizing computational modeling and a deeper understanding of SAR to design derivatives with enhanced potency and selectivity for their biological targets.

-

Mitigating Toxicity: Developing novel strategies to block the metabolic pathways that lead to toxic metabolites, thereby improving the safety profile of aniline-containing drugs. [18][24]* Exploring New Activities: Investigating other potential therapeutic applications, such as anti-inflammatory, neuroprotective, and anti-parasitic agents. [25][26] In conclusion, the N-alkylaniline scaffold is a proven platform in drug discovery. The wealth of data on its biological activities, combined with advanced synthetic and screening methodologies, positions this compound class for continued success in addressing unmet medical needs. A thorough understanding of both the therapeutic potential and the toxicological risks is essential for successfully translating these promising molecules into clinically effective and safe medicines.

References

- Comparative Biological Activities of N-Alkylaniline Derivatives: A Guide for Researchers - Benchchem.

- Mechanisms of toxicity and carcinogenicity of three alkylanilines - DSpace@MIT.

- Effect of Substitution Site upon the Oxidation Potentials of Alkylanilines, the Mutagenicities of N-Hydroxyalkylanilines, and the Conformations of Alkylaniline−DNA Adducts - Chemical Research in Toxicology (ACS Public

- Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - NIH.

- Theoretical and experimental analysis of the antioxidant features of substituted phenol and aniline model compounds | Request PDF - ResearchG

- Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC.

- N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus - PMC - NIH.

- Antioxidant and structure–activity relationships (SARs)

- Developmental toxicity of N-methylaniline following prenatal oral administration in r

- Scheme 7: (A)

- Effect of ionization potential (IP)

- Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed.

- n-alkylamides-of-spilanthes-syn-acmella-structure-purification-characterization-biological-activities-and-applications-a-review - Ask this paper | Bohrium.

- Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Vari

- Subchronic (13-week)

- Aniline replacement in drug-like compounds - Cresset Group.

- Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC - NIH.

- Structure of two aniline derivatives as potent anticancer lead compounds - ResearchG

- Designing a safer building block for drug discovery by harnessing visible light | University of Michigan News.

- Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed.

- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH.

- Synthesis of harmaline N-9 derivatives and investig

- Toxicology and Carcinogenesis Studies of N,N-Dimethylaniline (CAS No. 121-69-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed.

- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - NIH.

- Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study | Request PDF - ResearchG

- Chemistry and Pharmacology of Alkylamides from N

- Chemists Make Strides to Simplify Drug Design, Synthesis.

- Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cresset-group.com [cresset-group.com]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of harmaline N-9 derivatives and investigation of in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanisms of toxicity and carcinogenicity of three alkylanilines [dspace.mit.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Subchronic (13-week) toxicity studies of N,N-dimethylaniline administered to Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Toxicology and Carcinogenesis Studies of N,N-Dimethylaniline (CAS No. 121-69-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Developmental toxicity of N-methylaniline following prenatal oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. news.umich.edu [news.umich.edu]

- 25. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Role of 2-bromo-N-(propan-2-yl)aniline in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Chemists

Introduction: Unlocking Molecular Complexity with a Key Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the quest for efficient and robust methods to construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and scope. Central to the success of these transformations is the judicious selection of building blocks. Among these, 2-bromo-N-(propan-2-yl)aniline, also known as N-isopropyl-2-bromoaniline, stands out as a particularly valuable substrate. Its unique structural features—a reactive bromine atom positioned ortho to a sterically encumbering N-isopropylamino group—present both challenges and opportunities for the synthetic chemist. This guide provides an in-depth exploration of the application of this compound in a range of palladium-catalyzed cross-coupling reactions, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. The strategic use of this intermediate opens avenues to novel molecular scaffolds, crucial for the discovery of new medicines and advanced materials.[1][2]

The Strategic Advantage of the Ortho-Aniline Moiety